1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
Although the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate its effects on other signaling pathways and cellular processes.
5. Optimization of pharmacokinetics: Further studies are needed to optimize the pharmacokinetic properties of TAK-659, including its half-life and bioavailability, to improve its efficacy and reduce potential off-target effects.
In conclusion, TAK-659 is a promising research tool and potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in clinical trials and optimize its pharmacokinetic properties and combination regimens.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling and downstream pathways, and its potential to induce apoptosis and inhibit proliferation of B-cells. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are several potential future directions for research on TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and other B-cell malignancies. Further studies are needed to determine its safety and efficacy in these patient populations.
2. Combination therapy: TAK-659 has shown promising results in combination with other therapies, such as venetoclax and rituximab. Further studies are needed to optimize combination regimens and determine their efficacy in different patient populations.
3. Autoimmune diseases: BTK inhibitors, including TAK-659, have shown potential as treatments for autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine their safety and efficacy in these indications.
4.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, and the coupling of this intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride. The final product is obtained after purification and isolation using column chromatography.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBIXJLSNWGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.